molecular formula C20H16N2 B185762 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline CAS No. 5935-54-6

8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline

Cat. No. B185762
CAS RN: 5935-54-6
M. Wt: 284.4 g/mol
InChI Key: IJRLRCPDJWQPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline, also known as MPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPQ is a heterocyclic compound that contains a pyrrole ring and a quinoline ring. It has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline can inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and transcription. 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects:
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been shown to have various biochemical and physiological effects in the body. Studies have shown that 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has several advantages for use in lab experiments, such as its high purity, stability, and solubility in various solvents. However, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline also has some limitations, such as its high cost and limited availability. Additionally, the mechanism of action of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline. One area of interest is the development of novel synthetic methods for 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline in various diseases, such as cancer, viral infections, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline and its biochemical and physiological effects in the body.

Synthesis Methods

8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline can be synthesized using various methods, such as the Pictet-Spengler reaction, Suzuki coupling, and Sonogashira coupling. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Suzuki coupling method involves the reaction of an aryl halide and an organoboron compound in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of an aryl halide and an alkynyl compound in the presence of a palladium catalyst. These methods have been used to synthesize 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline with high yields and purity.

Scientific Research Applications

8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been studied extensively for its potential applications in various fields, such as medicine, materials science, and chemistry. In medicine, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In materials science, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In chemistry, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been used as a ligand for the synthesis of metal complexes.

properties

CAS RN

5935-54-6

Product Name

8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

8-(2-methyl-5-phenylpyrrol-1-yl)quinoline

InChI

InChI=1S/C20H16N2/c1-15-12-13-18(16-7-3-2-4-8-16)22(15)19-11-5-9-17-10-6-14-21-20(17)19/h2-14H,1H3

InChI Key

IJRLRCPDJWQPNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(N1C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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